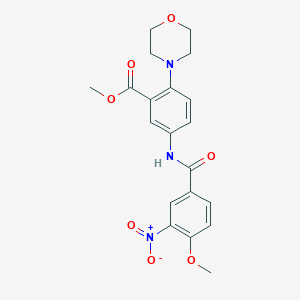

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-yl)benzoate is a synthetic benzoate derivative characterized by a benzamido backbone with a morpholino group at the 2-position and a 4-methoxy-3-nitrobenzamido substituent at the 5-position. This compound’s structural complexity arises from the integration of electron-withdrawing (nitro) and electron-donating (methoxy) groups, alongside the morpholine moiety, which is known to enhance solubility and bioavailability in pharmaceutical contexts .

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate. One common approach involves the condensation of 4-methoxy-3-nitrobenzoic acid with morpholine in the presence of a coupling agent (such as DCC or EDC) to form the amide linkage. Subsequently, the resulting amide intermediate reacts with methyl benzoate under basic conditions to yield the final product.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described synthetic routes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.

Chemical Reactions Analysis

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate undergoes various chemical reactions:

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Acylation: The compound can undergo acylation reactions with acid chlorides or anhydrides.

Common reagents include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various reducing agents.

Scientific Research Applications

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate finds applications in:

Medicinal Chemistry: Researchers explore its potential as an anticancer agent or as a scaffold for drug design.

Biology: It may serve as a probe for studying cellular processes due to its unique structure.

Industry: Its ester functionality makes it useful in polymer chemistry and materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Biological Activity

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N3O5 with a molecular weight of approximately 319.33 g/mol. The compound features a morpholine group, which is known for its pharmacological properties, and a nitrobenzamide moiety that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings from studies evaluating the biological activity of this compound.

Cytotoxicity Studies

-

Cell Line Sensitivity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on several human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that it is significantly more effective than many existing chemotherapeutics.

Cell Line LC50 (nM) Neuroblastoma <100 Glioblastoma <200 Breast Cancer <150 - Mechanism of Action : The compound functions by inducing mitotic arrest in cancer cells, leading to increased cell death. This is evidenced by flow cytometry analyses showing elevated levels of phosphorylated histone H3, a marker for mitosis, suggesting that the compound disrupts normal cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Neuroblastoma : A study reported that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with a survival fraction of only 0.07 at concentrations as low as 1 µM.

- Combination Therapies : When combined with radiation therapy, this compound demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cells.

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activity of this compound:

- Antitumor Activity : Various studies indicate that this compound can inhibit tumor growth in vivo, particularly in models of glioblastoma and neuroblastoma.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic potential.

- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound has a manageable safety profile with minimal off-target effects observed in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents and their pharmacological implications are best understood through comparisons with structurally analogous derivatives. Below is a systematic analysis:

Substituent Effects on Physicochemical Properties

Nitro vs. Iodo/Methoxy Groups

- Nitro Group (Target Compound): The 3-nitro substituent is strongly electron-withdrawing, which may reduce electron density at the aromatic ring, influencing reactivity (e.g., electrophilic substitution) and stability. This contrasts with iodo or methoxy groups in derivatives like those listed in (e.g., methyl 5-iodo-2-(trifluoromethoxy)benzoate).

- Morpholino Group: The morpholine ring at the 2-position enhances water solubility due to its polar tertiary amine and ether oxygen atoms. This is a shared feature with compounds like methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (), where morpholine contributes to improved pharmacokinetics .

Triazine vs. Benzamido Backbones

- Compounds such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature a triazine core, which introduces distinct electronic and steric properties. Triazines are planar and electron-deficient, favoring interactions with enzymes or receptors via π-π stacking. In contrast, the benzamido backbone of the target compound may prioritize hydrogen-bonding interactions through its amide linkage .

Morpholine-Containing Derivatives

- The morpholine moiety is prevalent in bioactive compounds, such as the TLR7-9 antagonists described in . These derivatives, including quinoline-morpholine hybrids, leverage the morpholine group for solubility and target engagement.

- In contrast, cobicistat ()—a CYP3A inhibitor with a morpholine-containing structure—highlights how morpholine can influence metabolic stability. The target compound’s nitro group may confer distinct metabolic resistance compared to cobicistat’s thiazole and carbamate groups .

Comparative Pharmacological Profiles

| Compound | Key Substituents | Molecular Weight | Potential Applications |

|---|---|---|---|

| Target Compound | 4-Methoxy-3-nitrobenzamido, morpholin-4-yl | ~443.35 g/mol* | Enzyme inhibition, drug intermediates |

| Methyl 5-iodo-2-(trifluoromethoxy)benzoate | Iodo, trifluoromethoxy | ~360.14 g/mol | Radiopharmaceuticals, imaging agents |

| Quinoline-morpholine TLR7-9 antagonists | Quinoline, tetrahydropyrazolo-pyridine | ~500–600 g/mol | Autoimmune disease therapy (e.g., SLE) |

| Cobicistat | Thiazole, carbamate, morpholine | 776.0 g/mol | HIV-1 protease inhibition |

*Estimated based on structural formula.

Properties

Molecular Formula |

C20H21N3O7 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24) |

InChI Key |

XMTISMPLUGGRDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.